molecular formula C9H15N3O B2884053 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine CAS No. 1603216-53-0

2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine

Cat. No.: B2884053
CAS No.: 1603216-53-0
M. Wt: 181.239
InChI Key: FSYSYUOZJAUBEU-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1603216-53-0 . It has a molecular weight of 181.24 . The IUPAC name for this compound is 2-(1-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-4-amine . It is typically stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15N3O/c1-12-8(2-4-11-12)9-6-7(10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is an oil at room temperature . It has a molecular weight of 181.24 .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives, including those similar to "2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine", have been synthesized and characterized, revealing their potential as antitumor, antifungal, and antibacterial agents. The structural elucidation of these compounds provides a foundation for understanding their biological activities (Titi et al., 2020).

Biological Activities

  • Research has shown the versatility of pyrazole derivatives in exhibiting significant biological activities. For instance, some compounds have demonstrated promising anticancer and antiangiogenic effects against various tumor models, suggesting their potential in cancer therapy (Chandrappa et al., 2010).
  • Another study highlighted the synthesis of pyrazole heterocyclics through microwave irradiation, evaluating their insecticidal and antibacterial potential. This underscores the utility of such compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Chemical Reactions and Transformations

  • Innovative approaches in the synthesis and transformations of pyrazole derivatives have been explored, including methods to incorporate highly basic aliphatic amines into the oxazole ring, expanding the functional versatility of these compounds (Prokopenko et al., 2010).
  • The development of polymer-supported quenching reagents for parallel purification has also been reported, which aids in the efficient isolation of pyrazole-containing compounds from crude reaction mixtures, facilitating their application in combinatorial chemistry (Booth & Hodges, 1997).

Structural Insights

  • Studies have provided detailed structural characterization of pyrazole derivatives, highlighting how intramolecular hydrogen bonding impacts their reactivity and suggesting alternative synthetic routes for their preparation (Szlachcic et al., 2020).

Safety and Hazards

The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-8(2-4-11-12)9-6-7(10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYSYUOZJAUBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC(CCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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